molecular formula C9H14O3S B13632303 1-(Sec-butylthio)-3-oxocyclobutane-1-carboxylic acid

1-(Sec-butylthio)-3-oxocyclobutane-1-carboxylic acid

Katalognummer: B13632303
Molekulargewicht: 202.27 g/mol
InChI-Schlüssel: JYWXHERVGNQCIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Sec-butylthio)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a sec-butylthio group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Sec-butylthio)-3-oxocyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of sec-butylthiol with a cyclobutanone derivative, followed by carboxylation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Sec-butylthio)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sec-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclobutane ring can be reduced to form alcohols.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation may involve amines and coupling agents like EDCI or DCC.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Esters and amides.

Wissenschaftliche Forschungsanwendungen

1-(Sec-butylthio)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(Sec-butylthio)-3-oxocyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. The sec-butylthio group plays a crucial role in modulating the compound’s reactivity and interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

    3-(sec-Butylthio)propionic acid: Shares the sec-butylthio group but differs in the carbon backbone structure.

    Cyclobutanone derivatives: Similar ring structure but different substituents.

Uniqueness: 1-(Sec-butylthio)-3-oxocyclobutane-1-carboxylic acid is unique due to the combination of its cyclobutane ring, sec-butylthio group, and carboxylic acid functionality. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.

Eigenschaften

Molekularformel

C9H14O3S

Molekulargewicht

202.27 g/mol

IUPAC-Name

1-butan-2-ylsulfanyl-3-oxocyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H14O3S/c1-3-6(2)13-9(8(11)12)4-7(10)5-9/h6H,3-5H2,1-2H3,(H,11,12)

InChI-Schlüssel

JYWXHERVGNQCIR-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)SC1(CC(=O)C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.